molecular formula C11H18O4 B1405373 Ethyl 4,4-dimethyl-3,5-dioxabicyclo[5.1.0]octane-8-carboxylate CAS No. 1624262-21-0

Ethyl 4,4-dimethyl-3,5-dioxabicyclo[5.1.0]octane-8-carboxylate

Cat. No.: B1405373
CAS No.: 1624262-21-0
M. Wt: 214.26 g/mol
InChI Key: QLLNCDORGAXPAQ-UHFFFAOYSA-N
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Description

Ethyl 4,4-dimethyl-3,5-dioxabicyclo[5.1.0]octane-8-carboxylate is a chemical compound with the molecular formula C11H18O4 and a molecular weight of 214.26 g/mol . It is known for its unique bicyclic structure, which includes a dioxabicyclo[5.1.0]octane ring system. This compound is used in various chemical and industrial applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of Ethyl 4,4-dimethyl-3,5-dioxabicyclo[5.1.0]octane-8-carboxylate involves several steps. One common method includes the reaction of 4,4-dimethyl-1,3-dioxane-5-carboxylic acid with ethanol in the presence of a strong acid catalyst . The reaction conditions typically involve refluxing the mixture at elevated temperatures to facilitate esterification. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 4,4-dimethyl-3,5-dioxabicyclo[5.1.0]octane-8-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 4,4-dimethyl-3,5-dioxabicyclo[5.1.0]octane-8-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4,4-dimethyl-3,5-dioxabicyclo[5.1.0]octane-8-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Ethyl 4,4-dimethyl-3,5-dioxabicyclo[5.1.0]octane-8-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical behavior, making it valuable for various specialized applications.

Properties

IUPAC Name

ethyl 4,4-dimethyl-3,5-dioxabicyclo[5.1.0]octane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O4/c1-4-13-10(12)9-7-5-14-11(2,3)15-6-8(7)9/h7-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLLNCDORGAXPAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2C1COC(OC2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4,4-dimethyl-3,5-dioxabicyclo[5.1.0]octane-8-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4,4-dimethyl-3,5-dioxabicyclo[5.1.0]octane-8-carboxylate
Reactant of Route 3
Ethyl 4,4-dimethyl-3,5-dioxabicyclo[5.1.0]octane-8-carboxylate
Reactant of Route 4
Ethyl 4,4-dimethyl-3,5-dioxabicyclo[5.1.0]octane-8-carboxylate
Reactant of Route 5
Ethyl 4,4-dimethyl-3,5-dioxabicyclo[5.1.0]octane-8-carboxylate
Reactant of Route 6
Ethyl 4,4-dimethyl-3,5-dioxabicyclo[5.1.0]octane-8-carboxylate

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